Cas no 2171955-81-8 (1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

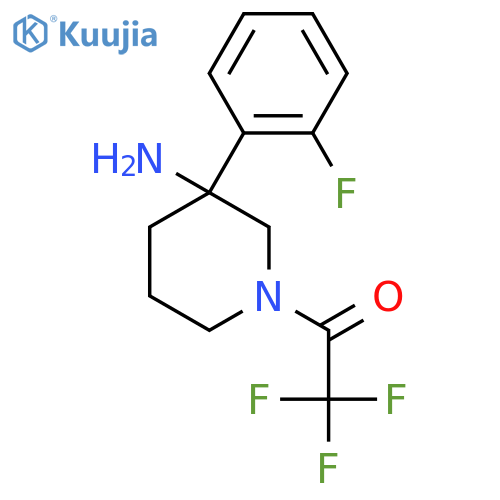

2171955-81-8 structure

商品名:1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one

1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one

- EN300-1627166

- 1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

- 2171955-81-8

-

- インチ: 1S/C13H14F4N2O/c14-10-5-2-1-4-9(10)12(18)6-3-7-19(8-12)11(20)13(15,16)17/h1-2,4-5H,3,6-8,18H2

- InChIKey: UTGANAJEOFWQCU-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1(CN(C(C(F)(F)F)=O)CCC1)N

計算された属性

- せいみつぶんしりょう: 290.10422572g/mol

- どういたいしつりょう: 290.10422572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 46.3Ų

1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1627166-0.5g |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 0.5g |

$946.0 | 2023-06-04 | ||

| Enamine | EN300-1627166-0.05g |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 0.05g |

$827.0 | 2023-06-04 | ||

| Enamine | EN300-1627166-100mg |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 100mg |

$867.0 | 2023-09-22 | ||

| Enamine | EN300-1627166-500mg |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 500mg |

$946.0 | 2023-09-22 | ||

| Enamine | EN300-1627166-1000mg |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 1000mg |

$986.0 | 2023-09-22 | ||

| Enamine | EN300-1627166-0.25g |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 0.25g |

$906.0 | 2023-06-04 | ||

| Enamine | EN300-1627166-2.5g |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 2.5g |

$1931.0 | 2023-06-04 | ||

| Enamine | EN300-1627166-5000mg |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 5000mg |

$2858.0 | 2023-09-22 | ||

| Enamine | EN300-1627166-50mg |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 50mg |

$827.0 | 2023-09-22 | ||

| Enamine | EN300-1627166-10.0g |

1-[3-amino-3-(2-fluorophenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one |

2171955-81-8 | 10g |

$4236.0 | 2023-06-04 |

1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2171955-81-8 (1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 42464-96-0(NNMTi)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量